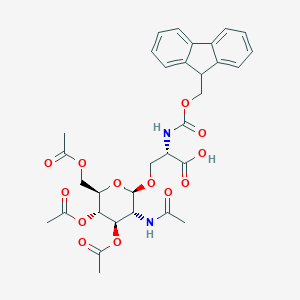

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

Beschreibung

Significance of Protein O-GlcNAcylation as a Dynamic Post-Translational Modification

Protein O-GlcNAcylation is a crucial and widespread post-translational modification found on thousands of nuclear, cytoplasmic, and mitochondrial proteins in all multicellular organisms. nih.govumn.edu Unlike complex glycosylation that occurs in the secretory pathway, O-GlcNAcylation involves the addition of a single sugar moiety and is highly dynamic, with the O-GlcNAc group being added and removed rapidly in response to various cellular cues. royalsocietypublishing.orgfrontiersin.org This dynamic nature positions O-GlcNAcylation as a key regulatory switch, analogous to phosphorylation, that modulates protein function, stability, localization, and interactions. frontiersin.orghealthresearchbc.ca

O-GlcNAcylation is now recognized as a major nutrient sensor, directly linking cellular metabolic status to the regulation of fundamental cellular processes. royalsocietypublishing.orgfrontiersin.org The donor substrate for this modification, UDP-GlcNAc, is the final product of the hexosamine biosynthetic pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. nih.govnih.gov Consequently, fluctuations in nutrient availability are directly reflected in the levels of protein O-GlcNAcylation, allowing cells to adapt their signaling, transcription, and metabolism accordingly. royalsocietypublishing.orgfrontiersin.org

The functional consequences of O-GlcNAcylation are vast and profound. It plays a critical role in:

Signaling: O-GlcNAcylation modulates numerous signaling pathways, including those involved in insulin (B600854) signaling, stress responses, and cell growth. nih.govnih.govnih.gov

Transcription: A significant portion of the transcriptional machinery, including transcription factors and RNA polymerase II, is regulated by O-GlcNAcylation, thereby influencing gene expression. frontiersin.org

Cellular Metabolism: O-GlcNAcylation directly impacts metabolic enzymes and pathways, contributing to the regulation of glucose homeostasis and other metabolic processes. royalsocietypublishing.orgfrontiersin.org

Interplay with other PTMs: O-GlcNAcylation engages in extensive crosstalk with other PTMs, most notably phosphorylation. pnas.orgplos.orgnih.gov This interplay can be reciprocal, where the two modifications compete for the same or adjacent serine/threonine sites, or hierarchical, where one modification influences the other. pnas.org This intricate crosstalk adds another layer of complexity and fine-tuning to protein regulation. O-GlcNAcylation also interacts with ubiquitination, often protecting proteins from degradation. frontiersin.orgnih.gov

Given its central role in cellular physiology, it is not surprising that dysregulation of O-GlcNAcylation is implicated in the etiology of major human diseases, including diabetes, cancer, and neurodegenerative disorders. frontiersin.orgnih.gov

Enzymatic Regulation: O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA) Activities

The dynamic cycling of O-GlcNAc is tightly controlled by a single pair of highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. nih.govnih.gov This is in stark contrast to the hundreds of kinases and phosphatases that govern phosphorylation, highlighting the unique regulatory logic of the O-GlcNAc system. nih.gov Both OGT and OGA are essential for mammalian development. nih.gov

O-GlcNAc Transferase (OGT): The "Writer"

OGT is the sole enzyme responsible for catalyzing the transfer of GlcNAc from the donor substrate UDP-GlcNAc to the hydroxyl group of serine or threonine residues on target proteins. nih.govnih.gov The enzyme itself is a complex, multi-domain protein. Structural studies have revealed that OGT adopts a metal-independent GT-B fold. embopress.org The N-terminal region of OGT contains a series of tetratricopeptide repeats (TPRs) that are crucial for substrate recognition and interaction with other proteins. embopress.org The C-terminal catalytic domain is responsible for binding UDP-GlcNAc and catalyzing the glycosyl transfer reaction. embopress.orgsci-hub.se OGT exhibits a sequential, ordered Bi-Bi kinetic mechanism, where UDP-GlcNAc binds first, followed by the peptide or protein substrate. sci-hub.se

O-GlcNAcase (OGA): The "Eraser"

OGA is the enzyme that hydrolyzes the O-glycosidic bond, removing the GlcNAc moiety from proteins. nih.govembopress.org Structurally, OGA consists of an N-terminal catalytic domain belonging to the glycoside hydrolase family 84 (GH84) and a C-terminal domain that may function as a histone acetyltransferase. nih.govembopress.org The catalytic mechanism of OGA involves substrate-assisted catalysis, where the 2-acetamido group of the GlcNAc substrate participates in the reaction. embopress.org

The activities of both OGT and OGA are themselves subject to regulation through various mechanisms, including post-translational modifications and interactions with other proteins, ensuring a fine-tuned control over the cellular O-GlcNAcome. nih.govnih.gov

Rationale for the Chemical Synthesis of Site-Specific O-GlcNAcylated Peptides and Proteins

The study of O-GlcNAcylation in a biological context is challenging due to its dynamic and often substoichiometric nature. A particular protein may be O-GlcNAcylated at multiple sites, and the occupancy at each site can vary depending on the cellular state. This heterogeneity makes it difficult to isolate and study homogeneous populations of O-GlcNAcylated proteins from natural sources.

The chemical synthesis of peptides and proteins with precisely defined O-GlcNAcylation sites offers a powerful solution to overcome these challenges. researchgate.netnih.govresearchgate.net This "bottom-up" approach provides access to homogeneous samples of O-GlcNAcylated molecules, enabling researchers to:

Elucidate Site-Specific Functions: By introducing O-GlcNAc at a specific serine or threonine residue, scientists can directly investigate the functional consequences of that particular modification on protein activity, structure, and interactions. acs.orgrsc.org

Develop Tools for Biochemical and Biophysical Studies: Synthetic O-GlcNAcylated peptides are invaluable tools for a wide range of in vitro studies, including enzyme assays, binding studies, and structural analyses. nih.govmdpi.com They have been used to characterize the substrate specificity of OGT and OGA, to identify O-GlcNAc binding proteins, and to study the impact of O-GlcNAcylation on protein conformation. healthresearchbc.carsc.org

Generate Specific Antibodies: Homogeneously O-GlcNAcylated peptides can be used as antigens to generate antibodies that specifically recognize O-GlcNAcylation at a particular site. mdpi.com These antibodies are crucial for detecting and quantifying site-specific O-GlcNAcylation in complex biological samples. frontiersin.org

Probe the Crosstalk with Other PTMs: The ability to synthesize peptides with both O-GlcNAcylation and other PTMs, such as phosphorylation, allows for the direct investigation of the intricate interplay between these modifications. acs.org

Overview of the Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH Building Block in O-Glycopeptide Synthesis

The cornerstone of the chemical synthesis of O-GlcNAcylated peptides via solid-phase peptide synthesis (SPPS) is the use of pre-formed glycosylated amino acid building blocks. acs.orgnih.gov Among these, Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is a key and widely used reagent. publish.csiro.auglycofinechem.com

This building block consists of an L-serine residue where the side-chain hydroxyl group is glycosylated with a β-linked N-acetylglucosamine. The sugar's hydroxyl groups are protected with acetyl (Ac) groups to prevent unwanted side reactions during peptide synthesis. The α-amino group of the serine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard protecting group for the α-amino function in Fmoc-based SPPS. altabioscience.com

The use of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH in SPPS offers several advantages:

Compatibility with Fmoc Chemistry: The building block is fully compatible with the standard conditions of Fmoc-SPPS. The Fmoc group is readily cleaved by a mild base (e.g., piperidine), while the glycosidic bond and the acetyl protecting groups on the sugar are stable to these conditions. nih.govmerckmillipore.com

Site-Specific Incorporation: It allows for the precise and stoichiometric incorporation of the O-GlcNAcylated serine at any desired position in the peptide sequence. acs.orgnih.gov

Efficiency: The direct use of this building block simplifies the synthesis of O-glycopeptides, avoiding the often low-yielding and non-specific on-resin glycosylation methods. publish.csiro.aunih.gov

The synthesis of O-GlcNAcylated peptides using Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH involves the sequential coupling of Fmoc-protected amino acids to a solid support. When the O-GlcNAcylated serine is required, this building block is coupled just like any other amino acid. After the full peptide chain is assembled, the acetyl protecting groups on the sugar are typically removed using a mild base, such as hydrazine (B178648) or sodium methoxide (B1231860) in methanol, prior to the final cleavage of the peptide from the resin and removal of other side-chain protecting groups with a strong acid cocktail (e.g., trifluoroacetic acid). merckmillipore.com

Eigenschaften

IUPAC Name |

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORICVOOXZDVFIP-ILRBKQRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis of Fmoc L Ser β D Glcnac Ac 3 Oh As a Glycoamino Acid Building Block

Stereoselective Glycosylation Strategies for β-O-Linkage Formation to Serine

The creation of the O-glycosidic bond between the sugar and the serine residue is a critical step that requires precise control of stereochemistry to yield the desired β-anomer. The β-configuration is prevalent in many naturally occurring glycoproteins, making its stereoselective synthesis a primary challenge in carbohydrate chemistry. unimib.itresearchgate.netnih.gov Various methods have been developed to achieve this, ranging from classical approaches to modern transition metal-catalyzed reactions.

Koenigs-Knorr Reaction and Its Variants

The Koenigs-Knorr reaction is a long-established and widely used method for glycosylation. wikipedia.orgcolab.ws In its classic form, it involves the reaction of a glycosyl halide, such as an acetobromoglucose derivative, with an alcohol—in this case, a protected serine derivative—in the presence of a promoter, typically a silver salt like silver carbonate. wikipedia.org The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. wikipedia.org For the synthesis of a β-glycoside, a participating neighboring group, such as an acetyl group on the 2-amino function of glucosamine, is crucial. This group provides anchimeric assistance, leading to the formation of a 1,2-trans-glycosidic linkage, which corresponds to the β-anomer in the case of GlcNAc. wikipedia.org

Variants of the Koenigs-Knorr reaction have been developed to improve yields and stereoselectivity. These modifications often involve the use of different silver or mercury salts as promoters. wikipedia.orgcolab.ws For instance, the use of silver perchlorate (B79767) (AgClO4) at low temperatures has been shown to favor the formation of the α-isomer, while a combination of silver carbonate and silver perchlorate at room temperature can exclusively yield the β-isomer. nih.gov The choice of promoter and reaction conditions can thus be fine-tuned to direct the stereochemical outcome of the glycosylation. Hanessian's modification of the Koenigs-Knorr reaction has also been successfully applied to the synthesis of N-α-Fmoc-protected amino acid glycosides for solid-phase glycopeptide assembly. nih.govacs.org

| Promoter System | Temperature | Predominant Isomer | Reference |

| AgClO4 | -40 °C | α (5:1 α:β) | nih.gov |

| Ag2CO3/AgClO4 | Room Temp. | β (exclusive) | nih.gov |

| Silver Carbonate | Not specified | β (with C-2 participation) | wikipedia.org |

Utilization of 2-Azido Thioglycoside Glycosyl Donors

An alternative strategy for introducing the N-acetylglucosamine moiety involves the use of a 2-azido-2-deoxyglycosyl donor. nih.govthieme-connect.de The azido (B1232118) group serves as a precursor to the N-acetamido group and can influence the stereochemical outcome of the glycosylation. nih.govresearchgate.net Unlike the N-acetyl group, the azido group is considered a non-participating group, which can sometimes lead to mixtures of α and β anomers. nih.gov However, methods have been developed to achieve high stereoselectivity.

Thioglycosides, which have a thioalkyl or thioaryl group at the anomeric position, are popular glycosyl donors due to their stability and the variety of methods available for their activation. The transformation of a 2-azido group into the N-acetamido derivative is typically carried out later in the synthetic sequence, for example, using thioacetic acid on the polymer-bound glycopeptide. nih.gov The use of 2-azido donors is a key strategy in the synthesis of complex glycopeptides. frontiersin.org

Recent advances have focused on achieving highly stereoselective synthesis of 1,2-cis-2-azido-2-deoxyglycosides through methods like gold-catalyzed SN2 glycosylation, which can provide excellent stereocontrol. nih.gov

Transition Metal-Catalyzed Glycosylation Approaches

In recent years, transition metal catalysis has emerged as a powerful tool for glycosylation, offering mild reaction conditions and high selectivity. beilstein-journals.orgnih.govmdpi.comumich.edu A variety of transition metals, including gold, copper, and iron, have been employed to activate glycosyl donors. nih.govfrontiersin.orgacs.org

For example, copper(I)-catalyzed Michael-type conjugate addition of 2-nitro glycals can be used to form O-glycosides with high stereoselectivity. acs.org While this specific example uses a nitro-glycal, it highlights the potential of copper catalysis in forming glycosidic bonds. Gold catalysts have been shown to activate various glycosyl donors, including those with o-hexynylbenzoate leaving groups, leading to the exclusive formation of β-glycosides when a participating group is present at C-2. nih.gov Iron(III) chloride has also been utilized as an inexpensive and environmentally benign catalyst for 1,2-trans glycosylation. frontiersin.org

These methods offer alternatives to the more traditional Koenigs-Knorr reaction and are continually being developed to improve the efficiency and stereoselectivity of glycoamino acid synthesis.

| Catalyst | Glycosyl Donor Type | Outcome | Reference |

| Copper(I) | 2-Nitro Glycal | High α-selectivity for nitrogalactal | acs.org |

| Gold(I) | o-Hexynylbenzoate | Exclusive β-glycosides with C-2 participation | nih.gov |

| Iron(III) Chloride | Glycosyl-OTCA | High 1,2-trans selectivity | frontiersin.org |

Functional Group Manipulation and Fmoc-Protection of the Serine α-Amino Group

The synthesis of the Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH building block is a crucial step for its use in solid-phase peptide synthesis (SPPS). formulationbio.com This process involves the strategic manipulation of functional groups and the final protection of the serine's α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. formulationbio.comnih.gov The Fmoc group is favored in modern peptide synthesis because it is stable under the conditions required for peptide chain elongation and side-chain deprotection but can be readily cleaved under mild basic conditions, typically with piperidine (B6355638). nih.gov

The synthesis of glycosylated amino acids like Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is generally accomplished using a "building block approach". formulationbio.comnih.gov In this strategy, the glycosylated amino acid is prepared first and then incorporated into the peptide sequence during SPPS. nih.govresearchgate.net This method avoids the often low-yielding direct glycosylation of a pre-assembled peptide. nih.gov

Several methods exist for the introduction of the Fmoc group onto the amino acid. organic-chemistry.org A common procedure involves the reaction of the amino acid with Fmoc-chloride or Fmoc-succinimide (Fmoc-OSu) in the presence of a base. nih.gov For the synthesis of the title compound, the glycosylation of the serine hydroxyl group typically precedes the N-terminal protection. However, direct glycosylation of Fmoc-serine derivatives has also been explored. For instance, microwave-assisted glycosylation of Fmoc amino acids with unprotected carboxyl groups has been reported as an efficient method. nih.gov This approach can simplify the synthetic route by avoiding the need for carboxyl group protection. nih.gov

The quality of the final Fmoc-protected glycoamino acid is paramount, as impurities can be incorporated into the synthetic peptide. nih.gov Therefore, purification, often by flash chromatography, is a critical final step. nih.gov The resulting Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is a stable, white powder ready for use in automated or manual Fmoc-SPPS protocols to produce well-defined glycopeptides. formulationbio.comnih.govglycofinechem.com

Table 2: Common Reagents for Fmoc Protection of Amino Acids

| Reagent | Full Name | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Fmoc-Cl | 9-Fluorenylmethyl chloroformate | Aqueous sodium bicarbonate or sodium carbonate solution | nih.gov |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Aqueous dioxane with sodium bicarbonate | nih.gov |

| Fmoc-DMT | (4,4'-Dimethoxytriphenylmethyl)methyl 9H-fluoren-9-ylmethyl carbonate | Aqueous media | organic-chemistry.org |

| Fmoc-benzotriazole | Stable Fmoc-benzotriazoles | Triethylamine | organic-chemistry.org |

Table of Mentioned Chemical Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-L-serine |

| GlcNAc | N-acetylglucosamine |

| TBDMS | tert-butyldimethylsilyl |

| Fmoc | Fluorenylmethoxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| Fmoc-Cl | 9-Fluorenylmethyl chloroformate |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |

| β-GlcNAc tetraacetate | 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranose |

Application of Fmoc L Ser β D Glcnac Ac 3 Oh in Solid Phase Peptide Synthesis Spps

Standard Fmoc-SPPS Protocols for the Assembly of O-GlcNAcylated Peptides

The incorporation of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH into a growing peptide chain generally follows standard Fmoc-SPPS protocols. nih.govrsc.org The synthesis is performed on a solid support resin and involves iterative cycles, each consisting of two main steps: the removal of the temporary N-terminal Fmoc protecting group and the coupling of the next Fmoc-protected amino acid. nih.govnih.gov

The typical synthetic cycle can be summarized as follows:

Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF) to remove the N-terminal Fmoc group, liberating a free amine. nih.gov This step is often repeated to ensure complete deprotection. nih.gov

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct. nih.gov

Amino Acid Coupling: The Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH building block is pre-activated and then coupled to the free amine of the resin-bound peptide. Common activation methods involve the use of coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in DMF. nih.govuu.nldiva-portal.org For sterically hindered glycoamino acids, the coupling reaction may require extended times or double coupling to ensure high efficiency. nih.gov

Washing: After the coupling reaction, the resin is washed again with DMF to remove unreacted reagents and byproducts. nih.gov

These cycles are repeated until the desired peptide sequence is assembled. nih.gov Upon completion of the synthesis, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups, as well as the acetyl groups on the sugar moiety, are removed. nih.govnih.gov This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIPS) to prevent side reactions. nih.gov Final purification of the glycopeptide is usually performed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Some protocols may employ pre-activated esters of the glycoamino acid, such as a pentafluorophenyl (PFP) ester, which can be coupled directly without the need for activating agents like HBTU. acs.orgnih.govnih.gov This approach can sometimes simplify the coupling step for these valuable and complex building blocks. nih.gov

Challenges and Considerations in SPPS with Glycoamino Acid Building Blocks.nih.govnih.gov

The introduction of glycosylated amino acids like Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH into SPPS presents unique challenges not typically encountered with standard amino acids. The bulky and complex nature of the glycan moiety can influence reaction kinetics and lead to specific side reactions, requiring careful optimization of synthesis protocols. nih.govnih.gov

A significant challenge in using glycoamino acid building blocks is the potential for reduced coupling efficiency due to the steric hindrance imposed by the bulky sugar group. rsc.org This can lead to incomplete reactions and the formation of deletion sequences. To overcome this, extended coupling times, repeated couplings, or the use of more potent coupling reagents like HATU are often necessary. nih.govnih.gov

Furthermore, a critical side reaction is the epimerization (racemization) of the α-carbon of the amino acid during the activation and coupling steps. nih.govmdpi.com Research has shown that glycoamino acids can be significantly more prone to epimerization than their non-glycosylated counterparts under certain coupling conditions. nih.gov The formation of an oxazolone (B7731731) intermediate is a key pathway leading to this loss of chiral integrity. nih.gov

A study systematically evaluated various coupling conditions for Fmoc-Ser(Ac3GlcNAcβ)-OH and found that the choice of coupling reagents and base has a dramatic effect on the extent of epimerization. nih.gov For instance, coupling with HATU/HOAt in the presence of NMM (N-methylmorpholine) resulted in high levels of the undesired D-epimer, whereas using the sterically hindered base TMP (2,4,6-trimethylpyridine) significantly suppressed this side reaction. nih.gov

| Coupling Reagent | Additive | Base | Epimerization (%) | Yield (%) |

|---|---|---|---|---|

| HATU | - | DIPEA | 14 | ≥95 |

| HBTU | HOBt | DIPEA | 10 | ≥95 |

| HATU | HOAt | NMM | 45 | 32 |

| PyBOP | - | DIPEA | 12 | ≥95 |

| DIC | OxymaPure | - | 2 | ≥95 |

| HATU | HOAt | TMP | <3 | ≥95 |

Data adapted from a study on the epimerization of various glyco-amino acids under different coupling conditions. nih.gov The table highlights the variability of side reactions based on the chosen chemical environment.

Another common side reaction in Fmoc-SPPS is the formation of aspartimides, particularly when an aspartic acid residue is present in the peptide sequence. nih.goviris-biotech.de This base-catalyzed reaction can lead to a mixture of by-products that are difficult to separate from the target peptide. mdpi.comiris-biotech.de While not a direct reaction of the glycoamino acid itself, the extended exposure to basic conditions sometimes required for coupling hindered residues can exacerbate this issue. nih.gov

The O-glycosidic bond linking the GlcNAc sugar to the serine residue is susceptible to cleavage under acidic conditions. rsc.org During the final step of SPPS, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail containing TFA. nih.gov While the β-O-glycosidic bond of GlcNAc is relatively stable compared to other glycosidic linkages like those involving fucose or sialic acid, prolonged exposure to strong acid can still cause partial hydrolysis, leading to a mixture of the desired glycopeptide and the non-glycosylated peptide. rsc.org

The acetyl protecting groups on the hydroxyls of the GlcNAc moiety offer some stability, but their removal is also accomplished during the final cleavage. Therefore, the conditions for cleavage and deprotection must be carefully controlled—balancing the complete removal of all protecting groups with the preservation of the acid-labile glycosidic bond. nih.govresearchgate.net The use of scavengers in the cleavage cocktail is crucial to quench reactive cations that can promote glycosidic bond cleavage. nih.gov

Strategies for the Synthesis of Multi-O-GlcNAcylated Peptides and Glycopeptide Libraries.rsc.org

Many biologically important proteins are modified with O-GlcNAc at multiple sites. To study the cumulative or synergistic effects of these modifications, methods for synthesizing peptides with multiple O-GlcNAc residues are required. The building block approach using Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH can be applied sequentially to install the modification at various positions within a peptide chain. rsc.org However, the challenges of coupling efficiency and side reactions are amplified with each added glycoamino acid. nih.govrsc.org

To facilitate the study of glycan-protein interactions and the substrate specificity of enzymes like O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), researchers often synthesize glycopeptide libraries. dntb.gov.uanih.gov These libraries consist of a large number of different glycopeptide sequences that can be screened simultaneously.

One powerful technique for creating such libraries is the parallel Glyco-SPOT synthesis . dntb.gov.ua In this method, small amounts of different peptides are synthesized on a continuous cellulose (B213188) membrane. The Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH building block can be incorporated at specific positions in the sequences across the membrane, allowing for the generation of a diverse array of O-GlcNAcylated peptides. These libraries can then be used in binding assays with antibodies or enzymes to quickly identify sequences of interest. uu.nldntb.gov.ua

Another approach involves automated fast-flow peptide synthesis (AFPS), which can accelerate the production of post-translationally modified peptides, including those with multiple O-GlcNAc sites. rsc.org By enabling rapid screening and optimization of reaction parameters, AFPS can help mitigate side reactions and improve yields for complex, poly-glycosylated peptides. rsc.org These strategies, all reliant on building blocks like Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, are essential for advancing our understanding of the complex language of protein glycosylation. rsc.orgnih.gov

Analytical and Spectroscopic Characterization of Synthetic O Glcnacylated Peptides

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Site Identification

Mass spectrometry is an indispensable tool for the analysis of O-GlcNAcylated peptides, providing information on molecular weight and the specific site of glycosylation. However, the labile nature of the O-glycosidic bond presents a challenge, often leading to the loss of the glycan moiety during ionization and fragmentation.

Tandem Mass Spectrometry (MS/MS) for Glycosylation Site Mapping

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying the exact location of the O-GlcNAc modification on a peptide backbone. In a typical MS/MS experiment, the precursor ion corresponding to the glycopeptide is isolated and then fragmented. The resulting fragment ions are analyzed to provide sequence information.

Several fragmentation techniques are utilized, each with its advantages for glycopeptide analysis:

Collision-Induced Dissociation (CID): This is a widely used fragmentation method. However, for O-GlcNAcylated peptides, CID often results in the facile cleavage of the glycosidic bond, leading to a neutral loss of the GlcNAc moiety. While this neutral loss can be indicative of glycosylation, it can make pinpointing the exact serine or threonine residue challenging.

Higher-energy Collisional Dissociation (HCD): Similar to CID, HCD can also lead to the loss of the glycan. However, it can sometimes provide more informative backbone fragmentation compared to CID, which can aid in site assignment.

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods are particularly well-suited for the analysis of post-translationally modified peptides, including O-GlcNAcylated species. ETD and ECD tend to preserve the labile O-glycosidic bond while cleaving the peptide backbone, generating c- and z-type fragment ions. This allows for the direct localization of the O-GlcNAc modification on a specific serine or threonine residue.

A common approach for mapping O-GlcNAc sites involves a method called β-elimination followed by Michael addition with dithiothreitol (B142953) (BEMAD). This chemical modification strategy can be used to tag the site of glycosylation, which can then be more readily identified by MS/MS nih.gov.

Table 1: Common Diagnostic Fragment Ions in MS/MS of O-GlcNAcylated Peptides This is an interactive data table. You can sort and filter the data as needed.

| m/z | Ion Type | Description |

|---|---|---|

| 204.087 | Oxonium ion | HexNAc |

| 186.076 | Oxonium ion | HexNAc - H₂O |

| 168.066 | Oxonium ion | HexNAc - 2H₂O |

| 138.055 | Oxonium ion | Fragment of HexNAc |

| 126.055 | Oxonium ion | Fragment of HexNAc |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of biomolecules, including glycopeptides. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. When coupled with a mass analyzer, ESI-MS can be used to determine the molecular weight of intact glycopeptides with high accuracy. This is a crucial first step in confirming the successful synthesis of the target compound, Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH. In ESI-MS, glycopeptides can be observed as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique frequently used for the analysis of glycopeptides and other biomolecules. In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. This technique is particularly useful for the rapid analysis of complex mixtures and can provide accurate molecular weight information. For synthetic glycoamino acids like Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, MALDI-TOF MS can quickly confirm the presence of the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and three-dimensional conformation of molecules in solution. For a complex molecule like Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete characterization.

¹H and ¹³C NMR for Confirmation of Glycosidic Linkage Stereochemistry

1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, the anomeric proton (H-1) of the GlcNAc sugar is of particular diagnostic importance. Its chemical shift and the magnitude of the coupling constant to the H-2 proton (³J(H1,H2)) are indicative of the stereochemistry of the glycosidic linkage. A large coupling constant (typically around 8-9 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, which confirms the β-configuration of the glycosidic bond.

2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton connectivities within the serine and sugar spin systems, allowing for the assignment of all proton resonances. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are then used to assign the corresponding carbon resonances.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Fmoc-Ser(GlcNAc(Ac)3)-OMe (a close analog of the target compound) in CDCl₃ This is an interactive data table. You can sort and filter the data as needed.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Serine | ||

| α-H | 4.65 (dd, J = 9.0, 3.4 Hz) | 54.3 |

| β-H | 4.45 (dd, J = 10.9, 3.4 Hz), 3.98 (dd, J = 10.9, 3.4 Hz) | 69.1 |

| C=O | - | 170.1 |

| GlcNAc | ||

| H-1 | 4.62 (d, J = 8.4 Hz) | 101.2 |

| H-2 | 4.15 (m) | 53.6 |

| H-3 | 5.18 (t, J = 9.8 Hz) | 72.1 |

| H-4 | 5.05 (t, J = 9.8 Hz) | 68.5 |

| H-5 | 3.82 (m) | 72.8 |

| H-6 | 4.25 (dd, J = 12.3, 4.8 Hz), 4.12 (dd, J = 12.3, 2.3 Hz) | 62.1 |

| NHAc | 5.65 (d, J = 9.2 Hz) | - |

| NHAc C=O | - | 170.8 |

| NHAc CH₃ | 1.92 (s) | 23.2 |

| OAc C=O | - | 170.7, 170.6, 169.4 |

| OAc CH₃ | 2.08 (s), 2.02 (s), 2.01 (s) | 20.8, 20.7, 20.6 |

| Fmoc | ||

| Fmoc-H | 7.77-7.30 (m) | 143.7, 141.3, 127.7, 127.1, 125.1, 120.0 |

| CH₂ | 4.42 (m) | 67.3 |

| CH | 4.25 (t, J = 7.1 Hz) | 47.1 |

| OMe | ||

| OCH₃ | 3.78 (s) | 52.6 |

Note: Data is for the methyl ester derivative and chemical shifts may vary slightly for the carboxylic acid.

Conformational Analysis of Glycopeptides in Solution

The three-dimensional structure of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH in solution can be investigated using advanced NMR techniques, primarily Nuclear Overhauser Effect (NOE) based experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å). The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing valuable distance constraints for structure calculations.

By analyzing the NOE patterns, it is possible to determine the preferred conformation of the peptide backbone, the orientation of the sugar moiety relative to the amino acid, and the conformation of the glycosidic linkage. For example, NOEs between protons of the serine residue and protons of the GlcNAc sugar can define the torsion angles around the glycosidic bond. This information is critical for understanding how glycosylation influences the structure and function of peptides and proteins.

Investigations of Glycan-Peptide Intramolecular and Intermolecular Interactions

The attachment of an N-acetylglucosamine (GlcNAc) moiety to a serine residue, as in Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, introduces significant potential for both intramolecular and intermolecular interactions that influence the structure, function, and recognition of the resulting glycopeptide.

Intramolecular Interactions: Within a glycopeptide, the glycan can interact with the peptide backbone, potentially influencing its conformation. Studies on O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc modifications, reveal that the enzyme recognizes the peptide backbone of its substrates through hydrophobic interactions and intramolecular hydrogen bonds. nih.gov The conformation of the glycopeptide substrate, which can be affected by intramolecular hydrogen bonding within the peptide, plays a role in its binding to the enzyme's active site. nih.gov This suggests that the local amino acid sequence surrounding the glycosylated serine can predispose the glycopeptide to adopt a conformation that is favorable for enzyme binding. nih.gov

Intermolecular Interactions: Glycan-protein interactions are fundamental to many biological processes, including cell signaling, cell adhesion, and protein folding. frontiersin.org These individual interactions between a glycan and its corresponding glycan-binding proteins (lectins) are often weak. frontiersin.orgresearchgate.net Nature frequently employs multivalency, where multiple simultaneous interactions enhance binding affinity and specificity. frontiersin.orgresearchgate.net

The O-GlcNAc moiety itself is a key recognition element. For example, the O-GlcNAc modification can mediate interactions with the 14-3-3 family of proteins through extensive hydrogen bonding between the sugar and the protein's binding pockets. nih.gov In the context of OGA, the enzyme forms extensive contacts with the sugar while avoiding direct interactions with the side chains of the glycopeptide substrate. nih.gov This allows a single enzyme to process a wide variety of O-GlcNAcylated proteins, regardless of their specific peptide sequence. nih.gov The dysregulation of O-GlcNAc-mediated protein interactions is a feature in numerous diseases, including cancer, highlighting their biological importance. mdpi.com

Chromatographic Techniques for Purity and Identity Analysis

Chromatographic methods are indispensable for the analysis of synthetic glycopeptides derived from building blocks like Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH. High-performance liquid chromatography (HPLC) is the cornerstone technique for both purification and quality assessment.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

HPLC, particularly reversed-phase HPLC (RP-HPLC), is a primary tool for the purification and purity analysis of synthetic peptides and their precursors, including Fmoc-protected amino acids. nih.govnih.gov The purity of the final peptide is directly influenced by the chemical and chiral purity of the Fmoc-amino acid building blocks used in its synthesis. phenomenex.com For many applications, an enantiomeric purity of greater than 99.8% is required for the Fmoc-amino acids. phenomenex.comsigmaaldrich.com

During RP-HPLC analysis, peptides are separated based on their hydrophobicity. nih.gov A pure peptide should ideally appear as a single, sharp peak in the chromatogram. creative-proteomics.com Impurities, such as deletion sequences or incompletely deprotected peptides, will present as separate peaks. creative-proteomics.com Peptide detection is commonly performed by monitoring UV absorbance at 210-220 nm, which corresponds to the peptide bonds. nih.govcreative-proteomics.com

The purification of synthetic peptides often involves preparative RP-HPLC, which utilizes the same principles as analytical HPLC but on a larger scale to isolate the target peptide from synthesis-related impurities. nih.govajpamc.com Specialized chiral stationary phases can also be used to assess and ensure the enantiomeric purity of the initial Fmoc-amino acid building blocks. phenomenex.comsigmaaldrich.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size | creative-proteomics.com |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | |

| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 214 nm or 220 nm | nih.govcreative-proteomics.com |

| Column Temperature | Ambient or controlled (e.g., 40°C) | mac-mod.com |

Academic Research Applications of Synthetic O Glcnacylated Peptides

Probing O-GlcNAc Enzyme Activity and Substrate Specificity

The dynamic cycling of O-GlcNAc is governed by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. nih.govnih.govoup.com Synthetic glycopeptides and their precursors are critical for characterizing the function, substrate specificity, and inhibition of these key enzymes.

While OGT modifies thousands of intracellular proteins, it does not act on every serine or threonine residue. Understanding how it selects its targets is a fundamental question in the field. Synthetic peptides have been instrumental in revealing that OGT substrate recognition is a multi-faceted process involving both the N-terminal tetratricopeptide repeat (TPR) domain and sequence constraints imposed by the catalytic active site. nih.govnih.govroyalsocietypublishing.orgacs.org

Initial studies suggested OGT had no strict amino acid consensus sequence. nih.govnih.gov However, the application of high-throughput screening using large, synthetic peptide libraries has demonstrated clear, albeit degenerate, sequence preferences. In one key study, a library of 720 biotinylated 13-amino acid peptides was screened for OGT activity, revealing that the enzyme does indeed exhibit selectivity at the peptide level. nih.gov Such peptide microarray-based approaches have enabled the identification of unbiased OGT substrate motifs. oup.com These studies have shown that amino acid preferences exist in the positions immediately flanking the glycosylation site, particularly from the -3 to +2 subsites. nih.govoup.comnih.gov

Structural studies involving the co-crystallization of human OGT with synthetic peptide substrates have provided a molecular basis for these observations. nih.govresearchgate.net These structures show that the peptide binds in an extended conformation within a groove at the interface of the catalytic and TPR domains. researchgate.net The side chains of amino acids in the -3 to +2 positions occupy distinct pockets, where a combination of size and conformational restriction dictates sequence specificity. nih.gov For example, the -3 subsite is a shallow, hydrophobic pocket, while the +2 subsite favors smaller residues.

| Position Relative to GlcNAc Site | Preferred Residues | Structural Basis for Preference |

| -3 | Pro, Val, Ala | Occupies a shallow hydrophobic pocket flanked by C-Cat domain residues and the UDP-GlcNAc uracil (B121893) moiety. nih.gov |

| -2 | Pro, Ala | Side chain points towards the solvent; proline's conformational rigidity may be favored. |

| -1 | Val, Thr, Ala | Binds in a pocket near the catalytic residues. |

| 0 (Ser/Thr) | Ser, Thr | The acceptor residue, positioned for nucleophilic attack on the UDP-GlcNAc donor. |

| +1 | Arg, Leu, Val | Side chain points towards the solvent. |

| +2 | Ala, Ser, Tyr | Binds in a relatively small pocket, favoring smaller side chains. nih.gov |

This table summarizes the degenerate sequence preferences of OGT's catalytic domain as determined by synthetic peptide library screening and structural biology.

It is important to note that while the active site imposes these sequence constraints, the TPR domain plays a crucial role in recognizing larger protein substrates, often by engaging unfolded regions or specific structural motifs distant from the modification site. nih.govroyalsocietypublishing.orgacs.orgnih.gov

OGA is the sole enzyme responsible for removing O-GlcNAc from proteins. To understand its recognition mechanism, researchers have used synthetic glycopeptides with systematic modifications to the GlcNAc sugar itself. nih.govescholarship.org These specialized substrates are often produced through a chemoenzymatic approach where synthetic UDP-GlcNAc analogs are used as donor substrates for OGT in a reaction with a known peptide acceptor. nih.govescholarship.orgsemanticscholar.org The resulting glycopeptides, each bearing a distinct modification on the sugar, are then tested as substrates for OGA.

These studies have revealed that OGA is significantly less tolerant of modifications to the sugar moiety than OGT is. nih.gov The interaction between the GlcNAc and the OGA active site is a primary determinant of substrate recognition and catalysis. oup.com Crystal structures of OGA complexed with glycopeptides show extensive hydrogen bonding between the enzyme and the GlcNAc moiety, highlighting the sugar's importance for binding. oup.com

Experiments using panels of modified glycopeptides have demonstrated that changes at several positions on the pyranose ring can impact OGA's hydrolytic activity.

| Modification Position | Type of Modification | Impact on hOGA Hydrolysis | Rationale |

| C2 (N-acetyl group) | Altered acyl group (e.g., N-trifluoroacetyl, N-phenylacetyl) | Partially to fully impaired | The N-acetyl group is a key recognition element, forming critical hydrogen bonds within the active site. nih.gov |

| C4 (hydroxyl group) | Deoxygenation or epimerization (to GalNAc) | Partially impaired | The C4-OH is involved in hydrogen bonding networks that position the substrate for catalysis. nih.gov |

| C6 (hydroxyl group) | Deoxygenation | Partially impaired | The C6-OH contributes to binding affinity through interactions with active site residues. nih.gov |

This table illustrates how modifications to the GlcNAc moiety on synthetic glycopeptides affect their recognition and hydrolysis by human OGA (hOGA).

This line of research is valuable for developing OGA-resistant probes. By identifying modifications that are accepted by OGT but not hydrolyzed by OGA, researchers can create tools to trap and identify O-GlcNAcylated proteins in cells without the complication of rapid removal. nih.gov

Synthetic peptides are fundamental to the discovery and characterization of inhibitors for OGT and OGA. They serve as standard substrates in high-throughput screening assays to identify small molecule inhibitors from large chemical libraries. harvard.edu Beyond their use in screening, peptide-based molecules have themselves been developed as potent and specific inhibitors.

For OGT, researchers have designed bisubstrate inhibitors that mimic the transition state by linking a peptide substrate directly to a UDP analog. nih.gov These "goblins" (OGT bisubstrate-linked inhibitors) occupy both the donor and acceptor binding sites simultaneously, leading to high-affinity inhibition. nih.gov Furthermore, high-affinity binding peptides, such as those derived from the natural OGT substrate HCF-1, have been identified and optimized to serve as potent polypeptide inhibitors with picomolar affinity. acs.org These peptide inhibitors can be genetically encoded, offering a powerful tool to probe OGT function within cells. acs.org

Activity-based probes (ABPs) are another critical tool built upon synthetic peptide scaffolds. These probes typically feature a reactive "warhead" attached to a glycopeptide, which allows for covalent labeling of the target enzyme's active site. For instance, a GlcNAc electrophilic probe has been developed to identify key amino acid residues in the OGT active site that are essential for substrate recognition. proquest.com These tools are invaluable for studying enzyme mechanisms, identifying new inhibitors, and assessing inhibitor specificity in complex biological systems. proquest.com

Investigating Structural and Conformational Effects of O-GlcNAcylation on Peptides

A single O-GlcNAc moiety can profoundly alter the structure, stability, and interactions of a protein. Synthetic peptides provide a simplified model system to study these effects with high precision using biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, circular dichroism (CD), and molecular dynamics (MD) simulations. acs.org

The addition of the relatively bulky and hydrophilic GlcNAc sugar can restrict the conformational freedom of the peptide backbone. Studies comparing identical peptides in their glycosylated and unglycosylated forms have shown that O-GlcNAcylation can induce specific secondary structures. acs.org

A prominent example is the induction of β-turn conformations. In one study using a model peptide, 2D NMR analysis revealed that the naturally occurring β-linked GlcNAc was critical for inducing a well-defined type I β-turn in the peptide backbone. acs.org In contrast, the unglycosylated version and a synthetic version with an unnatural α-linkage remained largely disordered. This turn-inducing effect is attributed to hydrogen bonding between the sugar and the peptide backbone, which stabilizes a compact, folded structure. acs.org The dynamics of the peptide are also altered, with the glycosylated region often showing reduced flexibility compared to its unmodified counterpart.

The structural impact of O-GlcNAcylation can be both local, affecting the residues immediately adjacent to the modification site, and long-range, propagating changes to distant parts of the peptide or protein.

Local Changes: The most direct structural effects occur at the glycosylation site. MD simulations and NMR studies have identified specific, stabilizing hydrogen bonds that can form between the GlcNAc moiety and the peptide backbone. For example, a hydrogen bond can form between the N-acetyl group of the GlcNAc and the amide proton of a nearby amino acid residue. acs.org These local interactions are responsible for nucleating structural elements like β-turns and restricting the orientation of the serine or threonine side chain.

Elucidating Molecular Recognition and Protein-Ligand Interactions

The ability to synthesize O-GlcNAcylated peptides using reagents like Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH has been pivotal in understanding how the O-GlcNAc modification is recognized by other proteins and in characterizing the biophysical nature of these interactions.

Identification and Characterization of O-GlcNAc Binding Proteins (Reader Proteins)

The O-GlcNAc modification is recognized by a class of proteins known as "reader" proteins, which bind to this sugar moiety and mediate downstream biological effects. Synthetic glycopeptides have been instrumental in identifying and characterizing these reader proteins. Biochemical screens using these synthetic peptides have successfully identified several human proteins that directly and selectively bind to O-GlcNAc. nih.gov

One significant finding was the identification of 14-3-3 proteins as O-GlcNAc readers. nih.gov These proteins are crucial in a multitude of physiological processes, including cell signaling and cell cycle regulation. nih.gov The use of synthetic glycopeptides has not only confirmed this interaction in human cells but has also enabled the structural determination of 14-3-3 proteins bound to these glycopeptides, offering biophysical insights into these protein-protein interactions. nih.gov

Innovative chemical biology approaches, such as metabolic labeling with photocrosslinking precursors, have also been developed to identify O-GlcNAc binding partners in living cells. researchgate.net These methods involve culturing cells with a synthetic, cell-permeable precursor that gets metabolically incorporated into O-GlcNAcylated proteins. Subsequent UV irradiation crosslinks the O-GlcNAcylated protein to its binding partners, allowing for their identification through proteomics analysis. researchgate.net

| Identified O-GlcNAc Binding Proteins | Method of Identification | Significance |

| 14-3-3 isoforms | Biochemical screen with synthetic glycopeptides | Integrate O-GlcNAc and phosphorylation signaling pathways. nih.gov |

| Various nuclear and cytoplasmic proteins | Metabolic labeling with photocrosslinking precursors | Enables identification of O-GlcNAc interacting proteins in live cells. researchgate.net |

Biophysical Characterization of Lectin-Glycopeptide Binding Interactions

Lectins are carbohydrate-binding proteins that play significant roles in various biological processes. nih.gov Synthetic glycopeptides are invaluable tools for characterizing the binding affinities and specificities of lectins. A variety of biophysical techniques are employed to study these interactions, providing a detailed understanding of their molecular basis. nih.govnih.gov

Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and analytical ultracentrifugation are used to determine thermodynamic parameters, binding affinities, and stoichiometry of lectin-glycopeptide interactions. nih.gov For instance, glycan affinity chromatography directly coupled to mass spectrometry allows for the direct analysis of interactions between lectins and glycoconjugates from complex mixtures, enabling the determination of affinity constants for a large number of glycans in a single experiment. rsc.org

These characterizations are crucial for understanding the biological functions of lectins and for their application in areas like drug delivery and diagnostics. nih.gov

| Biophysical Technique | Information Obtained | Application in Lectin-Glycopeptide Studies |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (enthalpy, entropy, free energy), stoichiometry | Determines the thermodynamic driving forces of binding. nih.gov |

| Surface Plasmon Resonance (SPR) | Binding affinity, kinetics (association and dissociation rates) | Allows for real-time analysis of molecular interactions. nih.gov |

| Analytical Ultracentrifugation | Binding affinity, stoichiometry, oligomeric state | Characterizes the behavior of lectins and their complexes in solution. nih.gov |

| Glycan Affinity Chromatography-Mass Spectrometry | Binding affinity, specificity | Enables direct analysis of interactions in complex mixtures. rsc.org |

Studying Crosstalk with Other Post-Translational Modifications (PTMs)

O-GlcNAcylation engages in extensive crosstalk with other PTMs, most notably phosphorylation, to regulate protein function and cellular signaling. nih.govnih.govnih.gov

Competition and Interplay with Protein Phosphorylation at Serine Residues

A significant aspect of O-GlcNAc's function is its interplay with phosphorylation. Both modifications occur on serine and threonine residues, often at the same or adjacent sites. nih.govpnas.org This proximity can lead to a competitive relationship, where the addition of one modification can prevent the addition of the other. nih.govpnas.org This reciprocal occupancy of sites provides a mechanism for integrating nutrient and stress signals with traditional signaling pathways. nih.gov

Studies have shown that an increase in global O-GlcNAcylation can affect the occupancy of phosphorylation sites on a large scale. youtube.com This dynamic interplay modulates the activity of key signaling proteins and transcription factors, thereby influencing a wide array of cellular processes. nih.gov For example, the O-GlcNAcylation of Akt at specific threonine residues has been shown to inhibit its phosphorylation, thereby downregulating its activity and affecting cell proliferation and migration. drugbank.com

Impact on Protein Function and Regulatory Mechanisms

The crosstalk between O-GlcNAcylation and phosphorylation has profound impacts on protein function and regulatory mechanisms. nih.govnih.gov By modulating the phosphorylation state of proteins, O-GlcNAcylation can influence protein stability, enzymatic activity, protein-protein interactions, and subcellular localization. nih.gov

For instance, the O-GlcNAcylation of transcription factors can alter their ability to be phosphorylated, thereby affecting their transcriptional activity and the expression of target genes. nih.gov This regulatory mechanism is crucial in various biological contexts, including immune cell activation and metabolic regulation. nih.gov The interplay between these two PTMs is a key mechanism by which cells respond to changes in nutrient availability and stress conditions, tuning signaling cascades to be highly responsive. nih.govyoutube.com

| Protein | Site of O-GlcNAcylation | Effect on Phosphorylation | Functional Outcome |

| Akt | Thr 305 and Thr 312 | Inhibits phosphorylation at Thr 308 | Suppressed cell proliferation and migration. drugbank.com |

| Myosin | Serine 15 | Reciprocal modification with phosphorylation | Regulation of protein function. nih.gov |

Development of Advanced Chemical Probes for O-GlcNAcylation Research

The synthesis of O-GlcNAcylated peptides using building blocks like this compound is fundamental to the development of advanced chemical probes for studying O-GlcNAcylation. nih.govacs.org These probes are essential for detecting, identifying, and functionally characterizing O-GlcNAcylated proteins.

Chemoenzymatic methods have been developed to tag O-GlcNAc-modified proteins with biotin (B1667282) or other reporters. caltech.edupnas.org These approaches often utilize an engineered galactosyltransferase to selectively label O-GlcNAc residues with a ketone-containing substrate, which can then be chemically tagged. caltech.edupnas.org This strategy allows for the enrichment of low-abundance O-GlcNAcylated proteins and the identification of modification sites. pnas.org

Furthermore, the development of electrophilic probes has enabled the study of O-GlcNAc transferase (OGT) substrate recognition. wisc.edu These probes can discriminate between altered binding affinities of OGT for its sugar donor and protein acceptor substrates, providing insights into the enzyme's catalytic mechanism. wisc.edu The creation of cell-permeable, selective inhibitors and active site probes is also a key area of research, aiming to investigate the biological roles of OGT and its dysfunction in diseases like cancer. grantome.com

| Type of Chemical Probe | Mechanism of Action | Research Application |

| Biotin-tagged O-GlcNAc peptides | Chemoenzymatic labeling of O-GlcNAc residues with a biotin tag. caltech.edupnas.org | Enrichment and identification of O-GlcNAcylated proteins from complex mixtures. pnas.org |

| GlcNAc Electrophilic Probes (GEPs) | Discriminate between OGT binding affinity for sugar donor and protein acceptor. wisc.edu | Elucidating protein substrate recognition by OGT. wisc.edu |

| Cell-permeable OGT inhibitors | Covalently target OGT with high efficiency in cells. wisc.edu | Investigating the biological roles of OGT and its dysfunction in disease. grantome.com |

Design and Synthesis of Activity-Based Probes for OGT and OGA

Activity-based probes are powerful tools for studying enzyme function directly in their native environment. The synthesis of such probes for OGT and OGA often relies on the incorporation of a reactive group, or "warhead," into a substrate-mimicking peptide. Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is a key starting material for creating these peptide backbones, which can then be further modified to include functionalities that report on enzyme activity.

For instance, peptide microarrays have been developed to screen for novel OGT substrates and to study its specificity. These arrays can be constructed using peptides synthesized with Fmoc-amino acids, including the glycosylated serine building block. The activity of OGT can then be monitored using assays like the UDP-Glo™ Glycosyltransferase Assay, which measures the formation of UDP as a byproduct of the glycosylation reaction.

| Probe Type | Design Principle | Application |

| Fluorogenic Probes | A glycopeptide substrate containing a fluorophore and a quencher. Enzyme activity cleaves the glycan, separating the fluorophore and quencher, leading to a fluorescent signal. | Real-time monitoring of OGA activity in vitro and in cell lysates. |

| Mechanism-Based Inhibitors | Peptides that mimic the natural substrate but form a covalent bond with the enzyme's active site upon catalytic processing. | Covalent labeling and identification of OGT or OGA in complex biological samples. |

| Photo-cross-linking Probes | Glycopeptides incorporating a photo-activatable cross-linking group, such as a diazirine moiety. nih.govnih.gov Upon UV irradiation, these probes covalently link the enzyme to its substrate, allowing for the capture and identification of interacting proteins. nih.govnih.gov | Identifying and mapping the substrate-binding domains of OGT and OGA. |

Development of Affinity-Based Probes for Enrichment and Detection of O-GlcNAcylated Species

The low abundance and dynamic nature of O-GlcNAcylation present significant challenges for its detection and analysis. Affinity-based probes, synthesized using Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, are designed to selectively capture and enrich O-GlcNAcylated proteins and peptides from complex biological mixtures, thereby enabling their identification and characterization.

A common strategy involves the synthesis of O-GlcNAcylated peptides that are subsequently immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. These matrices can then be used to pull down proteins that interact with the O-GlcNAc modification, including OGA, OGT, and other "reader" proteins.

Key Affinity-Based Probes and Their Applications:

| Probe Design | Enrichment Strategy | Research Findings |

| Biotinylated O-GlcNAc Peptides | Peptides synthesized with a biotin tag can be used with streptavidin-coated beads for affinity capture. nih.gov | Successful enrichment of O-GlcNAcylated peptides and proteins from cell lysates for mass spectrometry-based identification. nih.govjohnshopkins.edu |

| Immobilized Glycopeptides | O-GlcNAcylated peptides are covalently attached to a solid support to create an affinity column. | Isolation of O-GlcNAc-binding proteins and characterization of their binding kinetics. |

| Antibody and Lectin Mimetics | Synthetic glycopeptides can be used as antigens to generate antibodies specific for the O-GlcNAc modification or as ligands for engineering lectins with enhanced affinity. | Development of highly specific reagents for the detection and enrichment of O-GlcNAcylated proteins. nih.gov |

Applications of Fluorescent and Biotin-Tagged Probes in Cellular Studies

To visualize and track O-GlcNAcylation in living cells, researchers have developed fluorescent and biotin-tagged probes. The synthesis of the peptide component of these probes is facilitated by the use of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH. These probes can be introduced into cells to monitor the dynamics of O-GlcNAcylation in response to various stimuli or to identify the subcellular localization of O-GlcNAcylated proteins.

Chemoenzymatic labeling is a powerful technique that combines the specificity of enzymes with the versatility of chemical reporters. nih.gov In this approach, an engineered galactosyltransferase can be used to attach a modified galactose analog, containing a bioorthogonal handle like an azide (B81097) or an alkyne, onto the O-GlcNAc moiety of proteins. nih.govnih.gov This handle can then be selectively reacted with a fluorescent or biotinylated probe via click chemistry. nih.gov This allows for the direct in-gel fluorescence detection and cellular imaging of O-GlcNAc-modified proteins. nih.gov

| Probe Type | Labeling Strategy | Cellular Application |

| Fluorescently Labeled Glycopeptides | Peptides containing a fluorophore are synthesized and can be used in fluorescence polarization assays to study OGA binding or can be microinjected into cells. | Real-time imaging of OGA activity and localization within living cells. nih.gov |

| Biotinylated Glycopeptides | Peptides tagged with biotin can be used in conjunction with fluorescently labeled streptavidin for imaging or with streptavidin-coated beads for pull-down experiments from cell lysates. researchgate.net | Visualization of O-GlcNAcylated protein localization and identification of O-GlcNAc-modified proteins and their interacting partners. nih.govresearchgate.net |

| FRET-Based Probes | Probes designed with a Förster Resonance Energy Transfer (FRET) pair, where a change in fluorescence indicates enzyme activity or a binding event. nih.gov | Monitoring the O-GlcNAcylation state of specific proteins in single cells. nih.gov |

Future Directions and Emerging Research Avenues in O Glcnac Chemical Biology

Advancements in High-Throughput and Automated Synthesis of O-GlcNAcylated Glycopeptide Libraries

The synthesis of O-GlcNAcylated glycopeptides is fundamental to studying the effects of this modification on protein structure and function. The use of building blocks like Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH in solid-phase peptide synthesis (SPPS) has become a standard approach. However, the demand for large and diverse libraries of glycopeptides for screening purposes has necessitated the development of more efficient, high-throughput, and automated synthesis methods.

Recent advancements have focused on overcoming the challenges associated with glycopeptide synthesis, such as the steric hindrance of the bulky sugar moiety and the potential for side reactions. Innovations in automated synthesizers and the optimization of coupling reagents and reaction conditions are enabling the rapid production of O-GlcNAcylated glycopeptide libraries. These libraries are invaluable for systematically studying the binding specificities of lectins, antibodies, and enzymes that recognize O-GlcNAc-modified proteins. Furthermore, high-throughput screening of these libraries can identify glycopeptide-based inhibitors or modulators of O-GlcNAc-recognizing proteins.

A notable development is the "Glyco-SPOT" synthesis technique, which allows for the parallel synthesis of a diverse range of glycopeptides on a cellulose (B213188) membrane. This method is particularly amenable to high-throughput screening applications.

| Synthesis Advancement | Description | Key Benefits |

| Automated SPPS | Utilization of robotic systems for the entire solid-phase peptide synthesis process, including the coupling of glycosylated amino acids like Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH. | Increased speed, reproducibility, and efficiency; enables the creation of larger libraries. |

| Optimized Coupling | Development and application of new coupling reagents and protocols specifically designed to improve the efficiency of incorporating bulky glycosylated amino acids. | Higher yields, reduced side products, and improved purity of the final glycopeptides. |

| Glyco-SPOT Synthesis | A parallel synthesis method on a cellulose membrane allowing for the creation of microarrays of glycopeptides. | High-density libraries, suitable for high-throughput screening with minimal reagent consumption. |

Development of Substrate-Specific O-GlcNAc Modulating Tools

While global manipulation of O-GlcNAcylation using inhibitors of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) has provided significant insights, a major goal in the field is the development of tools to modulate the O-GlcNAcylation of specific protein substrates. This substrate specificity is crucial for dissecting the precise roles of O-GlcNAcylation on individual proteins without affecting the entire O-GlcNAcome.

Several innovative strategies are being pursued to achieve this:

Proximity-Based Labeling and Modulation: One promising approach involves fusing OGT or OGA to a protein-binding domain, such as a nanobody, that specifically recognizes a target protein. This brings the enzyme into close proximity with the protein of interest, leading to its preferential O-GlcNAcylation or de-O-GlcNAcylation.

Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) for OGT and OGA is an emerging area. These bifunctional molecules induce the targeted degradation of either enzyme, offering a rapid and reversible way to alter global O-GlcNAc levels. Future iterations could incorporate targeting moieties for specific cellular compartments or protein complexes to achieve a more localized effect.

Photocleavable Probes: The design of photocleavable O-GlcNAc probes allows for the spatiotemporal control of O-GlcNAc-related studies. These probes can be incorporated into proteins and then cleaved with light at a specific time and location, enabling the study of dynamic O-GlcNAcylation events with high precision.

| Modulating Tool | Mechanism of Action | Potential Application |

| Nanobody-Enzyme Fusions | A nanobody specific to a target protein is fused to OGT or OGA, directing the enzyme's activity to that protein. | Studying the functional consequences of O-GlcNAcylation on a single protein in a cellular context. |

| O-GlcNAc PROTACs | Bifunctional molecules that recruit an E3 ubiquitin ligase to OGT or OGA, leading to their proteasomal degradation. | Rapid and reversible global or potentially localized depletion of OGT or OGA to study dynamic O-GlcNAcylation. |

| Photocleavable Probes | O-GlcNAc analogs with a light-sensitive linker that can be cleaved upon irradiation, releasing the modification or a reporter molecule. | Investigating the real-time dynamics of O-GlcNAcylation in specific cellular compartments or during specific cellular processes. |

Integration of Synthetic Glycopeptides with Quantitative Proteomics for Comprehensive O-GlcNAc Profiling

Quantitative proteomics has become an indispensable tool for identifying and quantifying O-GlcNAcylation sites on a global scale. Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) have enabled the comparison of O-GlcNAc levels across different cellular states.

The integration of synthetic O-GlcNAcylated glycopeptides, prepared using building blocks like Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, into these workflows is a critical next step for enhancing the accuracy and scope of O-GlcNAc profiling. These synthetic standards can serve several important functions:

Absolute Quantification: By introducing a known amount of a stable isotope-labeled synthetic glycopeptide corresponding to an endogenously identified O-GlcNAcylated peptide, it is possible to determine the absolute stoichiometry of O-GlcNAcylation at a specific site.

Validation of Identifications: Synthetic glycopeptides can be used as standards to confirm the identity of O-GlcNAcylated peptides identified in complex proteomic experiments by matching their fragmentation patterns and retention times.

Improving Detection Methods: The fragmentation behavior of O-GlcNAcylated peptides in the mass spectrometer can be complex. A library of synthetic glycopeptides can be used to systematically study this fragmentation, leading to the development of more sensitive and accurate methods for O-GlcNAc site identification, such as Electron Transfer Dissociation (ETD). Recent "ultradeep" O-GlcNAc proteomics workflows are pushing the boundaries of detection and identification.

| Proteomics Technique | Role of Synthetic Glycopeptides |

| SILAC | Can be used as internal standards for relative quantification, although less common than for absolute quantification. |

| iTRAQ/TMT | Can be spiked into complex samples as a reference for validating identifications and assessing fragmentation efficiency. |

| Targeted Proteomics (e.g., PRM, SRM) | Essential for the development of assays for the absolute quantification of specific O-GlcNAcylated peptides. |

| Mass Spectrometry Method Development | Used to optimize fragmentation parameters (e.g., CID, HCD, ETD) for improved identification and site localization of O-GlcNAcylated peptides. |

Exploration of O-GlcNAc Roles in Underexplored Biological Systems and Pathways

While significant progress has been made in understanding the roles of O-GlcNAcylation in well-studied areas like cancer and diabetes, many biological systems and pathways remain largely unexplored. Future research is poised to uncover the multifaceted functions of O-GlcNAc in these new contexts.

Neurodevelopmental Disorders: Emerging evidence suggests that O-GlcNAcylation plays a critical role in neuronal development and function. nih.govportlandpress.comnih.gov Dysregulation of O-GlcNAc signaling has been linked to neurodevelopmental disorders, and further research is needed to elucidate the specific molecular mechanisms involved. nih.govresearchgate.net

Cardiovascular Disease Beyond Diabetes: While the link between O-GlcNAcylation and diabetic cardiomyopathy is well-established, its role in other cardiovascular diseases is less understood. nih.govnih.gov Investigating the impact of O-GlcNAc on processes like cardiac hypertrophy, ischemia-reperfusion injury, and atherosclerosis in non-diabetic contexts is a promising area of research. ahajournals.orgmdpi.com

Plant Biology: O-GlcNAcylation is not limited to animals and is also found in plants, where it is involved in growth, development, and stress responses. researchgate.netnih.gov The enzymes and substrates of the O-GlcNAc pathway in plants are still being identified, and this field holds great potential for agricultural applications.

Host-Pathogen Interactions: Both host and pathogenic organisms utilize glycosylation to mediate their interactions. nih.govnoaa.govnih.gov Understanding how O-GlcNAcylation modulates the host immune response and how pathogens may manipulate this modification to their advantage could lead to new therapeutic strategies for infectious diseases. nih.gov

Immune Cell Differentiation and Function: O-GlcNAcylation is increasingly recognized as a key regulator of immune cell signaling, differentiation, and function. nih.govnih.govfrontiersin.org Further exploration of how O-GlcNAc dynamics influence the development and activity of various immune cell types will be crucial for understanding and treating immune-related disorders. frontiersin.org

The continued development of chemical tools and analytical methods will be paramount in exploring these and other emerging frontiers in O-GlcNAc chemical biology. The knowledge gained from these future directions will undoubtedly provide a more complete picture of the profound impact of this single sugar modification on life.

Q & A

Q. How is Fmoc-L-Ser(A-D-GlcNAc(Ac)3)-OH synthesized and characterized for peptide synthesis?

This compound is synthesized via standard solid-phase peptide synthesis (SPPS) . The glycosylated serine residue is incorporated using Fmoc chemistry, where the Fmoc group protects the α-amino group during sequential coupling. Post-synthesis, the compound is cleaved from the resin, purified via reverse-phase HPLC , and characterized using mass spectrometry (MS) and NMR to confirm identity and purity . The glycosyl moiety’s stereochemistry (α/β configuration) is validated through comparative NMR analysis with reference standards .

Q. What are the optimal storage conditions to prevent degradation of Fmoc-L-Ser(A-D-GlcNAc(Ac)3)-OH?

Store the compound at -20°C in a dry, airtight container protected from light. It is sensitive to moisture, alkaline conditions, and prolonged exposure to oxygen, which can hydrolyze acetyl groups or degrade the Fmoc moiety. For short-term use, desiccate at 4°C and equilibrate to room temperature before opening to minimize condensation .

Q. What solvents are compatible with Fmoc-L-Ser(A-D-GlcNAc(Ac)3)-OH for SPPS?

The compound is soluble in polar aprotic solvents like DMF, DMSO, and dichloromethane (DCM), but poorly soluble in water. For coupling reactions, use DMF/DCM mixtures (1:1) to balance solubility and resin swelling. Pre-dissolve in DMF with gentle heating (≤40°C) to avoid decomposition .

Q. How is Fmoc-L-Ser(A-D-GlcNAc(Ac)3)-OH used to study O-GlcNAc modifications in glycoproteins?

This derivative serves as a mimetic of O-GlcNAcylated serine to investigate post-translational modifications. It is incorporated into peptide sequences via SPPS to study interactions with enzymes like O-GlcNAc transferase (OGT) or to probe glycosylation’s role in cellular signaling, analogous to phosphorylation .

Advanced Research Questions

Q. How can researchers minimize epimerization of Fmoc-L-Ser(A-D-GlcNAc(Ac)3)-OH during SPPS?